Raloxifene 6-Monomethyl Ether

Estrogen Receptor Antagonism Breast Cancer Cell Proliferation SERM Activity

Essential for labs requiring a chemically defined negative control or impurity standard. Methylation at C6 ablates ERα binding (>1250-fold potency reduction vs. Raloxifene), making it ideal for validating assay specificity and quantifying related substances per ICH/ANDA guidelines. Not a functional substitute for active SERMs.

Molecular Formula C29H29NO4S
Molecular Weight 487.6 g/mol
Cat. No. B043300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene 6-Monomethyl Ether
Synonyms[2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]_x000B_methanone; 
Molecular FormulaC29H29NO4S
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
InChIInChI=1S/C29H29NO4S/c1-33-24-13-14-25-26(19-24)35-29(21-5-9-22(31)10-6-21)27(25)28(32)20-7-11-23(12-8-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
InChIKeyKOFDGHCTXVZHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Raloxifene 6-Monomethyl Ether (CAS 178451-13-3) – Properties and Analytical Reference Standard Applications


Raloxifene 6-Monomethyl Ether (CAS 178451-13-3) is a chemically defined derivative of the selective estrogen receptor modulator (SERM) Raloxifene, distinguished by a methoxy group substituted at the C6 position of the benzothiophene core [1]. This compound, also known as [6-Methoxy-2-(4-hydroxy phenyl)-3-[4-(2-piperidino ethoxy)-benzoyl]-benzo[b] thiophene], is primarily utilized as an inhibitor of estrogen receptor α (ERα) and as a critical reference standard in analytical method development, validation, and quality control for Raloxifene drug products . Its molecular formula is C29H29NO4S, with a molecular weight of 487.6 g/mol [1].

Why Raloxifene Analogs Like the 6-Monomethyl Ether Cannot Be Interchanged in Research or Manufacturing


Substitution of the 6-hydroxy group in Raloxifene with a methoxy group (as in Raloxifene 6-Monomethyl Ether) profoundly alters the compound's biological activity and physicochemical properties. The 6-hydroxy substituent is critical for high-affinity binding to the estrogen receptor, forming essential hydrogen bonds within the ligand-binding pocket [1]. Methylation at this position disrupts the hydrogen-bonding network and introduces steric hindrance, leading to a dramatic reduction in potency against ERα and in cell-based assays . Consequently, Raloxifene 6-Monomethyl Ether cannot serve as a functional substitute for Raloxifene in biological studies, nor can it be used interchangeably with other Raloxifene derivatives (e.g., Raloxifene 4-Monomethyl Ether or glucuronide metabolites) due to distinct differences in activity, metabolic stability, and analytical behavior . This inherent differentiation necessitates careful procurement based on the specific intended application—whether as a negative control in ER activity studies, an analytical impurity standard, or a synthetic intermediate.

Quantitative Differentiation of Raloxifene 6-Monomethyl Ether from Parent Raloxifene and Key Analogs


Potency Against ERα+ Breast Cancer Cells: 1250-Fold Reduction Compared to Parent Raloxifene

Raloxifene 6-Monomethyl Ether exhibits a >1,000-fold reduction in potency against the ERα-positive MCF-7 breast cancer cell line compared to the parent compound Raloxifene. While Raloxifene inhibits MCF-7 proliferation with an IC50 of 0.2 nM [1], the 6-Monomethyl Ether requires a concentration of 250 nM to achieve the same effect . This dramatic loss of activity is attributed to the replacement of the critical 6-hydroxy group with a methoxy substituent, which disrupts key hydrogen bonds and introduces steric hindrance within the ERα ligand-binding pocket .

Estrogen Receptor Antagonism Breast Cancer Cell Proliferation SERM Activity

Comparative Activity with Regioisomer Raloxifene 4-Monomethyl Ether: Identical Cellular Potency but Distinct Structural Basis

Raloxifene 6-Monomethyl Ether and its regioisomer, Raloxifene 4-Monomethyl Ether, both inhibit MCF-7 cell proliferation with an identical IC50 of 250 nM . Despite this numerical parity, the underlying mechanisms differ: the 6-position modification disrupts the critical hydrogen-bonding network of the 6-OH group with the ERα receptor, whereas the 4′-position modification alters interactions with a distinct region of the binding pocket [1]. This regioisomeric pair is therefore used to differentiate between specific hydrogen-bonding interactions and overall binding pocket accommodation in SAR studies .

SERM Derivatives Regioisomeric Comparison Structure-Activity Relationship

Structural Determinant of Reduced Potency: Steric Hindrance and Disrupted Hydrogen Bonding

The substitution of a methoxy group at the C6 position of the benzothiophene core in Raloxifene 6-Monomethyl Ether replaces the hydrogen bond-donating hydroxyl group with a larger, non-hydrogen bond-donating methyl ether. This modification disrupts the hydrogen bond network critical for high-affinity ERα binding and introduces steric clash within the binding pocket . In contrast, Raloxifene's 6-OH group forms a key hydrogen bond with the receptor, contributing to its sub-nanomolar potency [1]. The result is a >1000-fold loss of cellular activity, as quantified in MCF-7 proliferation assays (IC50 = 0.2 nM for Raloxifene vs. 250 nM for the 6-Monomethyl Ether) [2].

Medicinal Chemistry SERM Pharmacology Molecular Recognition

Certified Analytical Reference Standard for Raloxifene Impurity Profiling and ANDA Applications

Raloxifene 6-Monomethyl Ether is supplied with detailed characterization data compliant with regulatory guidelines, including full NMR and mass spectrometry confirmation [1]. It is specifically employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) for Raloxifene drug products [2]. Unlike Raloxifene itself, which is the active pharmaceutical ingredient, this compound serves as a process-related impurity marker and is traceable to pharmacopeial standards (USP or EP) where feasible [3].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Optimal Application Scenarios for Raloxifene 6-Monomethyl Ether Based on Quantitative Differentiation


Negative Control in ERα-Mediated Transcriptional Assays

Due to its >1,250-fold reduced potency in MCF-7 cells (IC50 = 250 nM vs. 0.2 nM for Raloxifene), Raloxifene 6-Monomethyl Ether serves as an ideal negative control in ERα-driven reporter gene assays and cell proliferation studies [1]. Researchers can confidently attribute observed effects to specific ERα antagonism when comparing active compounds like Raloxifene against this inactive analog, thereby validating assay specificity .

Structure-Activity Relationship (SAR) Studies of Benzothiophene SERMs

The compound is uniquely positioned to probe the contribution of the 6-OH hydrogen bond to SERM activity. By comparing its activity with Raloxifene (6-OH) and the regioisomer Raloxifene 4-Monomethyl Ether, medicinal chemists can isolate the impact of the 6-position modification from other structural changes [1]. This quantitative SAR insight is not attainable with Raloxifene alone or with nonspecific ER antagonists .

Analytical Reference Standard for Raloxifene Impurity Profiling in ANDA Submissions

Raloxifene 6-Monomethyl Ether is a recognized impurity marker in Raloxifene drug substance and product manufacturing. It is supplied with full characterization data and is used to develop and validate HPLC, LC-MS, or NMR methods for quantifying related substances in ANDA applications [1]. Its procurement is mandatory for laboratories seeking to demonstrate control of process impurities per ICH guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raloxifene 6-Monomethyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.